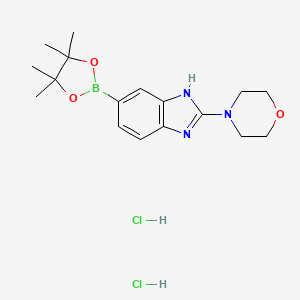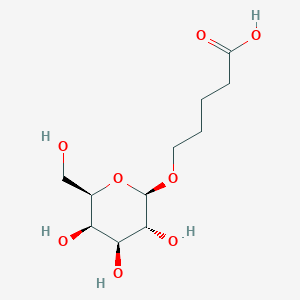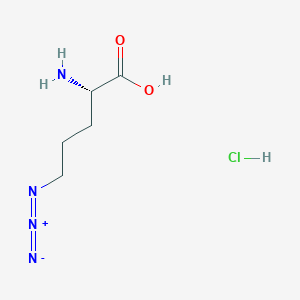![molecular formula C8H13NO B6310488 (+/-)-1-Methyl-7-azabicyclo[4.2.0]octan-8-one, 98% CAS No. 1335031-62-3](/img/structure/B6310488.png)
(+/-)-1-Methyl-7-azabicyclo[4.2.0]octan-8-one, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-1-Methyl-7-azabicyclo[4.2.0]octan-8-one, 98% (also known as (-)-MBOA) is a naturally-occurring compound found in various plant species, and it has been used in scientific research for many years. It is a monoamine oxidase inhibitor (MAOI) that has been studied for its potential to treat a variety of neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
(-)-MBOA has been studied for its potential to treat various neurological and psychiatric disorders, such as depression, anxiety, and bipolar disorder. It has also been studied for its potential to treat neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. In addition, (-)-MBOA has been studied for its potential to treat addiction and substance abuse.
Wirkmechanismus
(-)-MBOA is a monoamine oxidase inhibitor (MAOI) that works by blocking the enzyme monoamine oxidase. This enzyme is responsible for breaking down monoamines, such as serotonin, dopamine, and norepinephrine. By blocking this enzyme, (-)-MBOA increases the levels of these monoamines in the brain, which can lead to an antidepressant effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of (-)-MBOA have been studied extensively. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to an antidepressant effect. In addition, (-)-MBOA has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which can lead to a calming effect. It has also been shown to increase the levels of glutamate in the brain, which can lead to improved cognitive functions.
Vorteile Und Einschränkungen Für Laborexperimente
(-)-MBOA has several advantages for lab experiments. It is a naturally-occurring compound, so it is widely available and easy to obtain. In addition, it is easy to synthesize and has a high purity. However, (-)-MBOA also has some limitations. It is a MAOI, so it can have serious side effects if used incorrectly. In addition, it can interact with other drugs, so it should be used with caution.
Zukünftige Richtungen
There are several potential future directions for (-)-MBOA research. It could be studied for its potential to treat other neurological and psychiatric disorders, such as schizophrenia and autism. In addition, it could be studied for its potential to treat other neurodegenerative diseases, such as Huntington’s disease and amyotrophic lateral sclerosis. It could also be studied for its potential to treat other conditions, such as chronic pain and obesity. Finally, it could be studied for its potential to treat addiction and substance abuse.
Synthesemethoden
The synthesis of (-)-MBOA has been studied extensively and there are several methods available. The most common synthesis method is via a reaction between 1-methyl-7-azabicyclo[4.2.0]octan-8-one and a base, such as sodium hydroxide. This reaction produces (-)-MBOA in a high yield and purity. Other methods of synthesis include the use of a Grignard reagent, a lithium-halide exchange, and a Wittig reaction.
Eigenschaften
IUPAC Name |
(1S,6R)-1-methyl-7-azabicyclo[4.2.0]octan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-8-5-3-2-4-6(8)9-7(8)10/h6H,2-5H2,1H3,(H,9,10)/t6-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBLLYBHNMXEHC-SVRRBLITSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC[C@H]1NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Neu5Ac[1Me,4789Ac]alpha(2-3)Gal[246Bz]-beta-MP, 95%](/img/structure/B6310412.png)







![(3R)-4-[(9-Fluorenylmethyloxycarbonyl)amino]-3-phenylbutanoic acid](/img/structure/B6310466.png)
![exo-cis-(+/-)-1-(N-Carbonylaminophenyl-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310471.png)
![exo-cis-(+/-)-1-(N-Carbonylaminophenyl-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310476.png)
![exo-cis-(+/-)-1-(Benzyloxycarbonyl-amino-methyl)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310509.png)
![exo-cis-(+/-)-1-(1-Carboxyamido-adamantyl-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310517.png)
![exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310518.png)